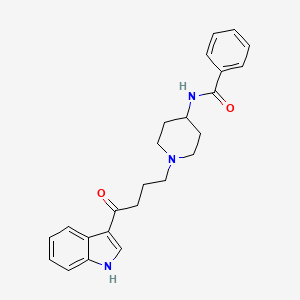

4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine

Übersicht

Beschreibung

4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine, also known as Indoramin, is a piperidine derivative with a molecular formula of C22H25N3O and a molecular weight of 347.453 g/mol . This compound is known for its pharmacological properties, particularly as an antiadrenergic agent used in the treatment of hypertension .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine involves several steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzamido group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antihypertensive Agent

Research has indicated that 4-benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine exhibits significant antihypertensive properties. In studies conducted on monkeys and rats, the compound demonstrated good absorption and extensive biotransformation, suggesting its effectiveness in lowering blood pressure through various metabolic pathways . The primary metabolite identified was 4-benzamidopiperidine, indicating a complex metabolic profile that may contribute to its pharmacological effects.

2. Metabolic Studies

The metabolism of this compound has been extensively studied to understand its pharmacokinetics. In particular, the absorption and excretion patterns differ significantly between species. For instance, monkeys excreted over 60% of the administered dose via urine, while rats excreted only 19% . This difference highlights the importance of species selection in preclinical studies for drug development.

Neuropharmacological Research

3. Neuroprotective Effects

There is emerging interest in the neuroprotective properties of this compound. Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases. The indole moiety in the compound is particularly notable for its ability to modulate serotonin receptors, which are implicated in mood regulation and cognitive function.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, it inhibits the action of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure . This compound also affects other molecular targets and pathways involved in cardiovascular regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Prazosin: Another alpha-1 adrenergic receptor antagonist used in the treatment of hypertension.

Terazosin: Similar in structure and function, used for treating hypertension and benign prostatic hyperplasia.

Doxazosin: Also an alpha-1 adrenergic receptor antagonist with similar therapeutic applications.

Uniqueness

4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine is unique due to its specific binding affinity and selectivity for alpha-1 adrenergic receptors, which contributes to its effectiveness in lowering blood pressure with potentially fewer side effects compared to other similar compounds .

Biologische Aktivität

4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine, also known as Indoramin, is a piperidine derivative with significant biological activity. This compound has been studied for its potential therapeutic effects, particularly in cardiovascular medicine, due to its interaction with adrenergic receptors. Its molecular formula is C22H25N3O, and it has a molecular weight of 347.453 g/mol.

The primary mechanism of action for this compound involves its role as an alpha-1 adrenergic receptor antagonist . By binding to these receptors, the compound inhibits the action of norepinephrine, resulting in vasodilation and a subsequent decrease in blood pressure. This mechanism underlies its potential use in treating hypertension and other cardiovascular conditions.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Antihypertensive Effects : Clinical studies have shown that this compound effectively lowers blood pressure in hypertensive models, making it a candidate for managing hypertension .

- Cellular Signaling Pathways : Investigations into cellular signaling pathways indicate that this compound can modulate various intracellular processes, which may contribute to its therapeutic effects.

Pharmacokinetics

Studies on the pharmacokinetics of this compound reveal:

- Absorption : The compound shows good absorption rates in both rats and monkeys, with significant radioactivity detected in urine after administration .

- Biotransformation : Metabolism studies indicate extensive biotransformation, with the principal metabolite identified as 4-benzamidopiperidine. Other metabolites include 2-oxo derivatives and hydroxyindole forms .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Prazosin | Alpha-1 adrenergic receptor antagonist | Hypertension |

| Terazosin | Alpha-1 adrenergic receptor antagonist | Hypertension, benign prostatic hyperplasia |

| Doxazosin | Alpha-1 adrenergic receptor antagonist | Hypertension |

The distinct binding affinity and selectivity for alpha-1 receptors may provide advantages in therapeutic applications with potentially fewer side effects compared to these alternatives.

Case Studies

Several case studies highlight the efficacy of this compound:

- Hypertensive Rat Model : In a controlled study using hypertensive rats, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups receiving placebo treatments .

- Clinical Trials : Early-phase clinical trials have indicated promising results regarding the safety and efficacy of this compound in human subjects suffering from hypertension, showing comparable results to established antihypertensive medications but with improved tolerability profiles .

Eigenschaften

IUPAC Name |

N-[1-[4-(1H-indol-3-yl)-4-oxobutyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c28-23(21-17-25-22-10-5-4-9-20(21)22)11-6-14-27-15-12-19(13-16-27)26-24(29)18-7-2-1-3-8-18/h1-5,7-10,17,19,25H,6,11-16H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLOLYFPEYTOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCCC(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207514 | |

| Record name | 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58786-30-4 | |

| Record name | 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058786304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.